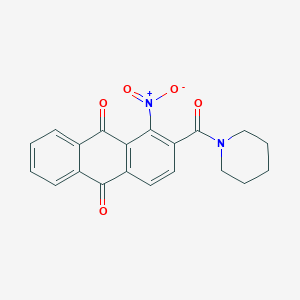![molecular formula C19H20N2O5 B4302122 ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4302122.png)
ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate
Overview
Description
Ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate, also known as ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been explored in detail. In
Scientific Research Applications
Ethyl 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This compound may also act on other targets in the inflammatory pathway, such as cytokines and chemokines.
Biochemical and Physiological Effects:
In animal models, ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate has been shown to reduce inflammation and pain. This compound has also been shown to reduce fever and edema, indicating its potential as a treatment for a variety of inflammatory conditions. In addition, ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate has been shown to have low toxicity and good tolerability in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate in lab experiments is its relatively low toxicity and good tolerability in animal models. This compound is also relatively easy to synthesize using the optimized method described above. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate. One direction is to further explore its mechanism of action, particularly with regards to its potential interactions with other targets in the inflammatory pathway. Another direction is to investigate its potential as a treatment for other inflammatory conditions, such as autoimmune diseases and cancer. Finally, research could be conducted to optimize the synthesis method for this compound, with the goal of improving yields and purity.
properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-26-18(22)12-17(14-9-7-13(2)8-10-14)20-19(23)15-5-4-6-16(11-15)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUQUNHEFYIJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B4302042.png)

![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B4302047.png)
![ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302053.png)
![ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302060.png)
![ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302064.png)
![ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302070.png)
![ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate](/img/structure/B4302086.png)
![ethyl 3-(2-chlorophenyl)-3-[(2-methylbenzoyl)amino]propanoate](/img/structure/B4302089.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-(4-methylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B4302121.png)
![2,4-di-tert-butyl-6-[(4-methyl-2-nitrophenyl)amino]phenol](/img/structure/B4302135.png)
![11-[4-(hexylamino)-6-methoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4302144.png)
![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B4302148.png)